methanone hydrobromide CAS No. 1823036-94-7](/img/structure/B1473421.png)

[5-(Aminomethyl)-2-thienyl](phenyl)methanone hydrobromide

Übersicht

Beschreibung

Molecular Structure Analysis

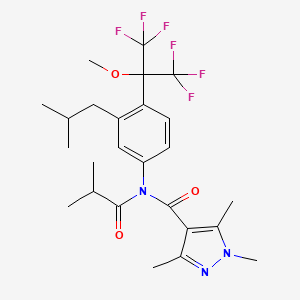

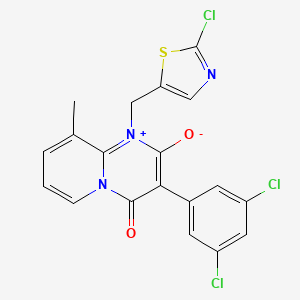

The molecular formula of this compound is C12H12BrNOS . This suggests that it contains 12 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aminomethyl group might be involved in reactions with acids, while the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene ring might confer aromaticity and stability, while the aminomethyl group might make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

While the specific compound "5-(Aminomethyl)-2-thienylmethanone hydrobromide" does not directly appear in the reviewed literature, there are several studies on structurally related compounds that provide insight into the types of applications and research interests in this chemical space. Below are summaries of the research applications based on closely related chemical structures and their properties.

Spectroscopic Properties and Environmental Effects

A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The research highlighted how the structure and the solvent environment impact the spectroscopic behaviors of such compounds, suggesting potential applications in materials science, particularly in the development of fluorescent materials and sensors. The study utilized both experimental methods and quantum chemistry calculations to understand the excited-state dynamics and intramolecular interactions, pointing towards the importance of such compounds in photophysical research (I. A. Z. Al-Ansari, 2016).

Synthesis and Biological Activity

Thirunarayanan (2014) reported on the synthesis of a series of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, showcasing the fly-ash catalyzed Diels-Alder reaction as an efficient synthetic pathway. The synthesized compounds were characterized and evaluated for antimicrobial, antioxidant, and insect antifeedant activities. This research underscores the potential of thiophene-containing methanones in pharmaceutical and agricultural applications, highlighting their bioactive potential (G. Thirunarayanan, 2014).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and investigated their antioxidant activities. The study provided a comprehensive analysis of the radical scavenging abilities of these compounds, comparing them to standard antioxidants. This research indicates the potential of such derivatives in the development of new antioxidant agents, which could have implications in preventing oxidative stress-related diseases (Yasin Çetinkaya et al., 2012).

Enhancement of Adenosine A1 Receptor Agonism

Dalpiaz et al. (2002) examined 2-amino-benzoylthiophene derivatives, including compounds structurally similar to "5-(Aminomethyl)-2-thienylmethanone hydrobromide," for their ability to enhance adenosine A1 receptor agonist binding through allosteric modulation. This research is significant in the context of developing therapeutic agents targeting the adenosine A1 receptor, with potential applications in treating cardiovascular and neurodegenerative diseases (A. Dalpiaz et al., 2002).

Eigenschaften

IUPAC Name |

[5-(aminomethyl)thiophen-2-yl]-phenylmethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS.BrH/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9;/h1-7H,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHDLFAFMGSXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Aminomethyl)-2-thienyl](phenyl)methanone hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)

![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)

![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)

![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)

![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)